

# Technical Guide: Precision Lipidomics using Tripentadecanoin-d5

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## Compound of Interest

Compound Name: Tripentadecanoin-d5

Cat. No.: B1156263

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## Executive Summary

In the high-stakes field of lipidomics, absolute quantification of Triacylglycerols (TGs) is frequently compromised by extraction inefficiencies, ionization suppression, and the immense structural diversity of endogenous lipids. **Tripentadecanoin-d5** (1,1,1-tripentadecanoyl-glycerol-d5) has emerged as the premier internal standard (IS) for TG profiling.<sup>[1]</sup> Its utility stems from a unique "Goldilocks" profile: it possesses an odd-chain fatty acid structure (C15: <sup>[1]</sup>0) that is virtually absent in mammalian biology, coupled with a stable isotope label (d5) that shifts it out of the spectral noise. This guide provides a rigorous, field-proven protocol for integrating **Tripentadecanoin-d5** into high-throughput LC-MS/MS workflows.

## Chemical Profile & Mechanistic Rationale<sup>[1]</sup><sup>[2]</sup>

### The Molecule

- Systematic Name: 1,2,3-Tripentadecanoyl-glycerol-d5<sup>[1]</sup>
- Molecular Formula: C

H

D

O

[\[1\]](#)[\[2\]](#)

- Molecular Weight: ~812.34 Da (varies slightly by isotope enrichment)[\[1\]](#)
- Structure: A glycerol backbone (fully deuterated, d5) esterified with three pentadecanoic acid (C15:0) chains.

## Why Tripentadecanoin-d5?

The selection of this specific standard is not arbitrary; it addresses three critical analytical challenges:

- The "Null Background" Principle: Mammalian lipidomes are dominated by even-chain fatty acids (C16, C18).[\[1\]](#) Endogenous C15:0 TGs exist but at negligible trace levels. Using a C15:0 standard minimizes the risk of the IS signal being contaminated by the biological sample itself.
- Isotopic Orthogonality: The deuterium labeling (+5 Da) provides a mass spectral shift that separates the IS from any naturally occurring trace Tripentadecanoin.
- Physicochemical Mimicry: TGs are highly hydrophobic. A C15:0 TG mimics the phase-partitioning behavior of the abundant C16 and C18 TGs during extraction (Folch/MTBE) more accurately than short-chain (C12) or very long-chain (C24) standards.[\[1\]](#)

## Experimental Workflow

### Reconstitution and Storage

Protocol:

- Solvent: Dissolve the neat standard in 1:1 (v/v) Chloroform:Methanol or pure Toluene. Note: Avoid pure methanol as TGs have limited solubility.[\[1\]](#)
- Concentration: Prepare a primary stock at 1.0 mg/mL.

- Storage: Store at -20°C in amber glass vials with PTFE-lined caps to prevent hydrolysis and evaporation.

## The "Reverse-Spike" Extraction Strategy

To validate extraction efficiency, the IS must be introduced before the sample is processed.

Methodology (MTBE Extraction for TGs):

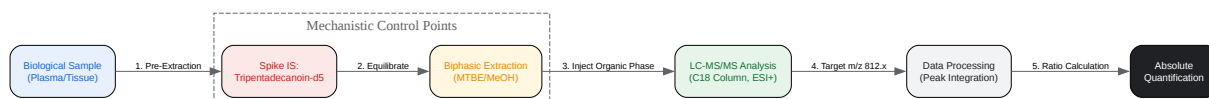
- Rationale: Methyl-tert-butyl ether (MTBE) extraction is superior to Folch for TGs because the lipid-rich organic layer floats on top, preventing contamination from the protein pellet during retrieval.[1]

Step-by-Step:

- Sample: Aliquot 50 µL of plasma/serum or homogenized tissue lysate.
- Spike: Add 10 µL of **Tripentadecanoin-d5** working solution (e.g., 10 µM). Vortex immediately.
- Phase 1: Add 300 µL Methanol (ice-cold). Vortex.
- Phase 2: Add 1000 µL MTBE. Incubate on a shaker for 1 hour at room temperature.
- Phase Separation: Add 250 µL MS-grade water. Vortex and centrifuge at 3,000 x g for 10 mins.
- Collection: Collect the upper organic phase (MTBE).
- Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5).

## Visualization: Analytical Workflow

The following diagram illustrates the critical path for quantitative lipidomics using **Tripentadecanoin-d5**.



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Caption: Workflow ensuring the Internal Standard undergoes the exact same matrix effects and extraction losses as the analyte.

## LC-MS/MS Acquisition Parameters Chromatography (LC)

TGs are best separated using Reversed-Phase Chromatography (RPLC) to resolve species by Equivalent Carbon Number (ECN).[1]

Parameter	Setting	Rationale
Column	C18 (e.g., 2.1 x 100 mm, 1.7 µm)	Strong hydrophobic retention required for TGs.[1]
Mobile Phase A	60:40 ACN:H2O + 10mM Ammonium Formate	Water content aids separation of polar lipids from TGs.
Mobile Phase B	90:10 IPA:ACN + 10mM Ammonium Formate	Isopropanol (IPA) is essential to elute sticky TGs.
Gradient	40% B to 99% B over 15 min	Ensures elution of TGs (typically elute late, 80-99% B). [1]

## Mass Spectrometry (MS)

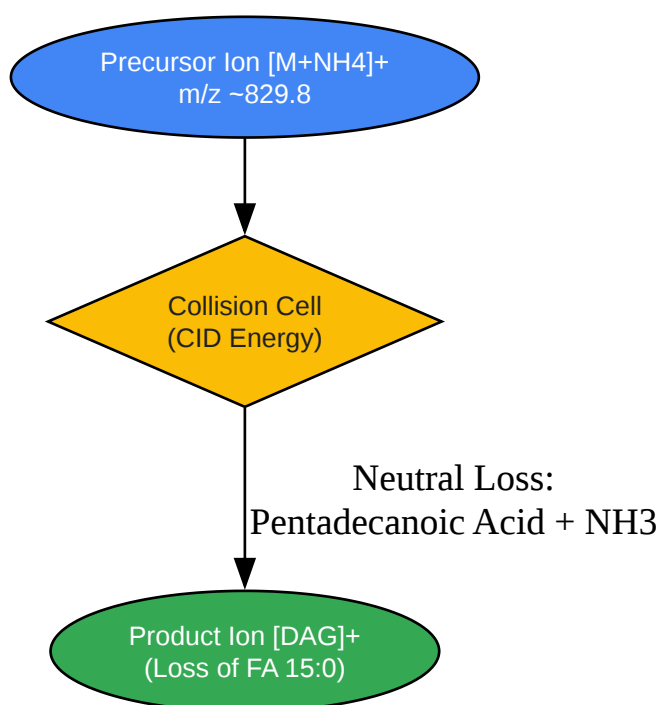
**Tripentadecanoin-d5** is detected in Positive Ion Mode (ESI+).[1] TGs predominantly form ammonium adducts

- Target Ion:

(Check exact mass based on isotope purity).

- Fragmentation (MS/MS):

- Upon Collision Induced Dissociation (CID), TGs lose a fatty acid chain as a neutral loss ( ).
- Diagnostic Fragment: The loss of one C15:0 chain results in a Diacylglycerol (DAG) ion.
- Note: Since the glycerol backbone is d5-labeled, the resulting DAG fragment retains the d5 label, confirming the ion identity.



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Caption: MS/MS fragmentation pathway of **Tripentadecanoin-d5** ammonium adduct.

## Data Processing & Quantification Logic

## Normalization Equation

The concentration of an unknown TG species ( ) is calculated using the ratio of its peak area ( ) to the IS peak area ( ). [1]

- : Concentration of **Tripentadecanoin-d5** spiked into the sample.
- (Response Factor): Ideally derived from a calibration curve. For high-throughput profiling, is often assumed to be 1.0 for TGs with similar chain lengths (C40-C54), but this assumption must be validated.[1]

## Handling Isotopic Overlap

While d5 labeling is robust, Type II isotopic overlap (where the M+2 isotope of a lighter lipid overlaps with the monoisotopic peak of a heavier one) is common in lipidomics.

- Check: Ensure no endogenous TG(14:0/14:0/15:0) or similar species overlaps with your IS. The "odd-chain" nature of Tripentadecanoin makes this overlap highly unlikely in mammalian samples.[1]

## References

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## Sources

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